molecular formula C15H23NO2 B1311930 Tert-butyl 4-(benzylamino)butanoate

Tert-butyl 4-(benzylamino)butanoate

Cat. No.: B1311930
M. Wt: 249.35 g/mol
InChI Key: QYOBADYUAJGOKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(benzylamino)butanoate is a synthetic intermediate of interest in organic and medicinal chemistry research. This compound features a butanoic acid skeleton that is functionalized with both a tert-butyl ester group and a benzylamino group. The tert-butyl ester is a widely employed protecting group for carboxylic acids, offering stability under a range of conditions and cleavability under mild acidic conditions . The presence of the benzylamine moiety makes this molecule a potential precursor for the synthesis of diverse chemical libraries, including secondary and tertiary amines, amides, and other nitrogen-containing heterocycles. While a specific CAS number and detailed physicochemical data for this exact compound were not identified in the available sources, structurally related esters and amino acid derivatives are commonly used as building blocks in drug discovery and the development of fine chemicals . Researchers may utilize this compound in the exploration of new pharmacologically active molecules or in material science applications. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

tert-butyl 4-(benzylamino)butanoate

InChI

InChI=1S/C15H23NO2/c1-15(2,3)18-14(17)10-7-11-16-12-13-8-5-4-6-9-13/h4-6,8-9,16H,7,10-12H2,1-3H3

InChI Key

QYOBADYUAJGOKM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCCNCC1=CC=CC=C1

Origin of Product

United States

Reactivity and Chemical Transformations of Tert Butyl 4 Benzylamino Butanoate

Reactions Involving the Ester Moiety

The tert-butyl ester group is a common protecting group for carboxylic acids. Its reactivity is characterized by its stability under many conditions and its susceptibility to cleavage under others, particularly acidic environments.

Hydrolysis of Tert-butyl Esters (Acidic, Basic, or Enzymatic)

The most common transformation of the tert-butyl ester in Tert-butyl 4-(benzylamino)butanoate is its hydrolysis back to the carboxylic acid.

Acidic Hydrolysis : The tert-butyl group is prized for its ease of removal under acidic conditions. thieme.de The reaction proceeds via a stable tertiary carbocation intermediate, allowing for mild deprotection conditions. Reagents like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (B109758) (DCM), are frequently employed for this purpose. nih.gov For instance, treatment of a related compound with TFA and anisole (B1667542) resulted in the effective removal of the tert-butyl ester. nih.gov The general stability of the benzylamine (B48309) group under these conditions allows for selective deprotection of the ester.

Basic Hydrolysis : Tert-butyl esters are generally resistant to hydrolysis under basic conditions that would typically cleave other esters like methyl or ethyl esters. This stability is attributed to the steric hindrance of the bulky tert-butyl group, which impedes the approach of the hydroxide (B78521) nucleophile. Research has shown that a tert-butyl ester can remain intact even in the presence of lithium hydroxide (LiOH), a reagent used to open a cyclic amide ring in the same molecule. nih.gov

Enzymatic Hydrolysis : While enzymatic hydrolysis is a powerful tool for ester cleavage, its application is highly specific to the enzyme and substrate. There is limited specific literature on the enzymatic hydrolysis of this compound.

Transesterification Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. While often used to form tert-butyl esters, the reverse is also a key transformation. thieme.de

Recent studies have developed catalytic methods for this purpose. A notable example is the use of tris(pentafluorophenyl)borane, B(C6F5)3, as a catalyst for the transesterification of various tert-butyl esters with α-aryl α-diazoesters under mild conditions. rsc.org Another innovative one-pot method involves the in-situ generation of an acid chloride from the tert-butyl ester, which then reacts with an alcohol to form a new ester. This has been achieved using α,α-dichlorodiphenylmethane as a chlorinating agent with a tin(II) chloride catalyst. researchgate.netorganic-chemistry.org

Reactions at the Amine Functionality

The secondary benzylamine group in this compound is also a site for various chemical transformations. The benzyl (B1604629) group often serves as a protecting group for the amine, and its removal is a common synthetic step. Furthermore, the nitrogen atom can undergo reactions such as acylation and alkylation.

A primary reaction at this site would be N-debenzylation to yield the primary amine, tert-butyl 4-aminobutanoate. This is typically achieved through catalytic hydrogenation. Standard conditions involve hydrogen gas (H2) and a palladium catalyst, often on a carbon support (Pd/C), in a solvent like ethanol (B145695) or methanol. This method is generally clean and efficient.

The secondary amine can also undergo N-acylation by reacting with acyl chlorides or anhydrides in the presence of a base to form a tertiary amide. Similarly, N-alkylation with alkyl halides can introduce a second alkyl group onto the nitrogen atom. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, could be employed to form a new C-N bond, for example, by reacting the amine with an aryl halide. mdpi.com

Acylation Reactions (e.g., Amide Bond Formation)

The secondary amine in this compound readily undergoes acylation to form the corresponding N-substituted amides. This transformation is a fundamental method for introducing new functional groups and building more complex molecular architectures. The reaction typically involves treating the amine with an acylating agent, such as an acyl chloride or anhydride, often in the presence of a non-nucleophilic base to neutralize the acidic byproduct.

This amide bond formation is a cornerstone of peptide synthesis and the creation of various pharmacologically relevant structures. nih.gov The choice of acylating agent and reaction conditions can be tailored to achieve specific outcomes. For instance, the use of hindered amines like tert-butylamine (B42293) in coupling reactions highlights the feasibility of forming amide bonds even with sterically demanding partners. nih.gov While direct acylation is common, alternative strategies, such as those involving the reaction of aldehydes with amines under oxidative conditions, have also been developed for amide synthesis, showcasing the breadth of available methods. researchgate.net

Table 1: Examples of Acylation Reactions

Acylating Agent Base Solvent Product
Acetyl Chloride Triethylamine Dichloromethane Tert-butyl 4-(N-benzylacetamido)butanoate
Benzoyl Chloride Pyridine Tetrahydrofuran (B95107) Tert-butyl 4-(N-benzylbenzamido)butanoate

Alkylation of the Secondary Amine

The nitrogen atom of the secondary amine can be alkylated to yield a tertiary amine. This reaction further functionalizes the molecule, altering its steric and electronic properties. Direct alkylation with alkyl halides is a straightforward method, though it can sometimes lead to the formation of quaternary ammonium (B1175870) salts as byproducts. researchgate.net To mitigate this, specific bases and conditions are employed. The use of a hindered, non-nucleophilic base like N,N-diisopropylethylamine (Hünig's base) is often effective in promoting clean mono-alkylation. researchgate.net

A notable method involves phase-transfer catalysis (PTC), where a catalyst like tetrabutylammonium (B224687) bromide facilitates the reaction between the amine (in an organic phase) and an alkylating agent with an aqueous base. This technique has been successfully applied to structurally similar N-benzyl amino esters, for example, in the methylation using dimethyl sulfate (B86663) and potassium hydroxide. google.com Alternative "borrowing hydrogen" or "hydrogen autotransfer" methodologies, which use alcohols as alkylating agents in the presence of a metal catalyst (e.g., Ruthenium or Iridium complexes), represent a more atom-economical approach. unica.itorganic-chemistry.org

Table 2: Representative Alkylation Methods

Alkylating Agent Catalyst/Base Solvent Product Reference
Methyl Iodide K₂CO₃ Acetonitrile Tert-butyl 4-(benzyl(methyl)amino)butanoate researchgate.net
Dimethyl Sulfate KOH / (n-Bu)₄N⁺Br⁻ Ethyl Acetate/Water Tert-butyl 4-(benzyl(methyl)amino)butanoate google.com
Benzyl Bromide Hünig's Base Acetonitrile Tert-butyl 4-(dibenzylamino)butanoate researchgate.net

Formation of Carbamic Acid Derivatives

The secondary amine of this compound can react with suitable electrophiles to form carbamic acid derivatives, most notably carbamates. These functional groups are prevalent in medicinal chemistry and are often used as protecting groups for amines due to their stability and predictable cleavage under specific conditions.

A common method to form a carbamate (B1207046) is the reaction of the amine with a chloroformate, such as benzyl chloroformate (Cbz-Cl) or ethyl chloroformate, in the presence of a base. Another widely used reagent is di-tert-butyl dicarbonate (B1257347) (Boc₂O), which introduces the tert-butoxycarbonyl (Boc) protecting group. atlantis-press.com The formation of tert-butyl carbamates is a key step in the synthesis of various complex molecules and pharmaceutical intermediates. google.comorgsyn.org

Table 3: Synthesis of Carbamic Acid Derivatives

Reagent Base Solvent Product
Benzyl Chloroformate NaHCO₃ Dioxane/Water Benzyl this compound-1-carboxylate
Di-tert-butyl dicarbonate (Boc₂O) Triethylamine/DMAP Dichloromethane Di-tert-butyl 4-(benzylamino)butanoate-1,1-dicarboxylate

Stereochemical Aspects of Reactions

When this compound is synthesized from a chiral precursor, such as a resolved amino acid, the stereocenter introduces complexities and opportunities in its subsequent reactions.

Diastereoselective and Enantioselective Reactions

Chiral, non-racemic forms of this compound or its derivatives can be powerful tools in stereoselective synthesis.

Diastereoselective Reactions: One of the most common applications of chiral amines is in diastereoselective reactions. For example, the kinetic resolution of a racemic amine can be achieved through acylation with a chiral acyl chloride. researchgate.net In a hypothetical scenario involving a racemic mixture of a related chiral amine, reacting it with a single enantiomer of a chiral acid chloride (e.g., N-phthaloyl-(S)-phenylalanyl chloride) would produce two diastereomeric amides. researchgate.net These diastereomers possess different physical properties (e.g., solubility, chromatographic behavior) and can be separated. Subsequent hydrolysis of the separated diastereomers would yield the enantiomerically pure amines.

Enantioselective Reactions: While the target compound itself is more likely to be a participant in diastereoselective reactions, related structures are used in enantioselective synthesis. For instance, chiral catalysts derived from amino acids can direct the stereochemical outcome of a reaction. In a related context, the cyclization of a protected methionine derivative to form a tetrahydrofuran ring has been shown to proceed in a highly diastereoselective manner, demonstrating how stereocenters can direct the formation of new stereocenters in a predictable way. mdpi.com

Table 4: Conceptual Stereoselective Transformations

Reaction Type Reactants Stereochemical Outcome Reference Concept
Kinetic Resolution (Diastereoselective) Racemic chiral amine derivative + (S)-Naproxen Chloride Formation of two separable diastereomeric amides researchgate.net

Advanced Synthetic Strategies: Asymmetric Synthesis of Chiral Tert Butyl Amino Butanoates

Chiral Auxiliaries in Stereo-controlled Synthesis

Chiral auxiliaries are a cornerstone of asymmetric synthesis, providing a reliable method for introducing chirality into a molecule. sigmaaldrich.comwikipedia.org These stereogenic groups are temporarily attached to a prochiral substrate, directing the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary can be removed and often recovered for reuse. sigmaaldrich.comwikipedia.org

A preeminent example in the synthesis of chiral amines is the use of tert-butanesulfinamide, often referred to as Ellman's auxiliary. iupac.orgyale.edunih.gov This versatile reagent serves as both a source of chirality and a protecting group. researchgate.netnih.gov The general process involves three main steps:

Condensation : tert-Butanesulfinamide is condensed with an aldehyde or ketone to form a stable N-tert-butanesulfinyl imine. iupac.orgnih.gov

Nucleophilic Addition : The sulfinyl group then acts as a powerful chiral directing group, controlling the facial selectivity of the addition of a nucleophile to the imine C=N double bond with high diastereoselectivity. iupac.orgresearchgate.net

Cleavage : The auxiliary is readily cleaved under mild acidic conditions to reveal the desired enantioenriched primary amine. nih.govresearchgate.net

This methodology has been successfully applied to the synthesis of a wide array of chiral amines, including α-branched and α,α-dibranched amines, and amino acids. iupac.orgresearchgate.net The high degree of stereocontrol is attributed to the formation of a six-membered chair-like transition state involving chelation of the organometallic reagent with the sulfinyl group. researchgate.net

AuxiliaryApplicationKey Feature
tert-Butanesulfinamide (Ellman's Auxiliary) Asymmetric synthesis of a broad range of chiral amines. yale.edunih.govActs as a powerful chiral directing group for nucleophilic additions to imines. iupac.org
Oxazolidinones (Evans Auxiliaries) Stereoselective alkylation and aldol reactions. The substituents on the oxazolidinone ring direct reactions at the alpha-position of a tethered carbonyl group.
SAMP/RAMP Asymmetric alkylation of carbonyl compounds. Forms chiral hydrazones that direct the stereoselective addition of nucleophiles.

Asymmetric Catalysis for Enantioselective Transformations

Asymmetric catalysis offers a more atom-economical approach to chiral synthesis, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. This area has seen significant advancements, with several catalytic systems being developed for the synthesis of chiral amino butanoates.

Chiral Lithium Amide Conjugate Additions

The conjugate addition of nitrogen nucleophiles to α,β-unsaturated esters is a direct and efficient method for preparing β-amino esters. The use of chiral lithium amides in these reactions allows for high levels of enantioselectivity. nih.gov This strategy involves the reaction of a lithium amide, rendered chiral by a non-covalently bound chiral ligand, with an α,β-unsaturated ester like a tert-butyl enoate. nih.govbath.ac.uk

Researchers have found that chiral tetramines can serve as effective non-covalently bound auxiliaries for these conjugate additions, leading to products with high enantiomeric excess (ee) and diastereomeric ratios (dr). nih.gov For instance, the addition of a lithium enediolate to tert-butyl (E)-3-cyclopropylacrylate, directed by a chiral tetramine, yields the corresponding product with 97% ee. nih.gov Similarly, the aza-conjugate addition of the lithium anion of N-trimethylsilyl-p-methoxybenzylamine to tert-butyl enoate acceptors in the presence of an enantiopure ligand affords β-amino esters with excellent enantiocontrol. bath.ac.uk

SubstrateChiral Amine/LigandEnantiomeric Excess (ee)
tert-Butyl (E)-3-cyclopropylacrylateChiral Tetramine (R)-1TA97% ee nih.gov
tert-Butyl enoate acceptorsN-trimethylsilyl-p-methoxybenzylamine with enantiopure 1,2-dimethoxy-1,2-diphenylethaneExcellent enantiocontrol bath.ac.uk
AlkenoatesLithium N-allyl-N-(tert-butyldimethylsilyl)amideHigh enantioselectivities researchgate.net

Enamine and Iminium Catalysis

Organocatalysis, particularly through enamine and iminium ion intermediates, has emerged as a powerful tool for asymmetric synthesis. researchgate.net This approach utilizes small, chiral organic molecules, typically primary or secondary amines, to catalyze reactions. mdpi.comnih.gov

Iminium Catalysis : A chiral amine catalyst reacts with an α,β-unsaturated carbonyl compound to form a chiral iminium ion. This activation lowers the LUMO of the carbonyl compound, facilitating conjugate addition by a nucleophile. nih.govnobelprize.org

Enamine Catalysis : The chiral amine catalyst condenses with a saturated aldehyde or ketone to form a chiral enamine. This enamine then acts as a nucleophile, reacting with an electrophile. mdpi.comnobelprize.org

The use of imidazolidinone catalysts, for example, has been shown to be effective in activating α,β-unsaturated aldehydes towards asymmetric additions. princeton.edu The catalyst controls the geometry of the intermediate iminium ion, which in turn dictates the stereochemical outcome of the reaction. princeton.edu This strategy can be applied to the synthesis of functionalized butanoates through the conjugate addition of various nucleophiles.

Aminohydroxylation Reactions

The Sharpless Asymmetric Aminohydroxylation (ASAH) provides a direct route to chiral vicinal amino alcohols from alkenes. nih.govrsc.org This reaction involves the syn-selective addition of an amino and a hydroxyl group across a double bond. The reaction uses osmium tetroxide as a catalyst in combination with a chiral ligand (typically derived from cinchona alkaloids) and a nitrogen source. nih.gov

When applied to α,β-unsaturated esters, the ASAH reaction yields α-hydroxy-β-amino acid derivatives, which are valuable precursors to many biologically active molecules. nih.gov The choice of the chiral ligand, such as (DHQ)2PHAL or (DHQD)2PHAL, determines which face of the alkene is attacked, thereby controlling the absolute stereochemistry of the newly formed chiral centers. nih.gov

Diastereoselective Syntheses of Analogous Chiral Butanoates

Diastereoselective synthesis relies on the influence of a pre-existing stereocenter in the substrate or reagent to direct the formation of a new stereocenter. This strategy is highly effective for constructing molecules with multiple chiral centers.

One approach involves the Michael addition of a chiral lithium amide to a chiral α,β-unsaturated ester. For example, the addition of lithium dibenzylamide to (+)-tert-butyl perillate, which is derived from (S)-(−)-perillaldehyde, results in a diastereomeric mixture of β-amino esters. The inherent chirality of the perillate substrate influences the stereochemical outcome of the addition. nih.gov

Another powerful method is the diastereoselective addition of organometallic reagents to chiral N-tert-butanesulfinimines. researchgate.netosi.lv The stereochemistry of the resulting amine is controlled by the chiral sulfinyl group. By carefully selecting the organometallic reagent and reaction conditions (e.g., solvent and additives), it is possible to achieve high diastereoselectivity and even reverse the sense of induction, allowing access to different stereoisomers from the same chiral auxiliary. researchgate.net

Spectroscopic and Chromatographic Methods for Research Characterization and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For Tert-butyl 4-(benzylamino)butanoate, NMR is instrumental in confirming the presence and connectivity of its distinct structural motifs: the tert-butyl ester group, the benzyl (B1604629) group, and the butanoate backbone.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In ¹H NMR analysis of this compound, specific proton signals are expected to appear at characteristic chemical shifts, influenced by their local electronic environments. The integration of these signals corresponds to the number of protons, and the splitting patterns (multiplicity) reveal information about neighboring protons.

A hypothetical ¹H NMR spectrum would exhibit the following key signals:

Tert-butyl Protons: A singlet peak, integrating to nine protons, would be observed for the chemically equivalent methyl groups of the tert-butyl ester.

Benzyl Protons: The five protons of the phenyl ring would typically appear as a multiplet in the aromatic region of the spectrum. The two benzylic protons (CH₂) attached to the nitrogen would present as a singlet.

Butanoate Chain Protons: The methylene (CH₂) groups of the butanoate chain would give rise to distinct signals. The protons alpha to the carbonyl group and those alpha to the nitrogen atom would be deshielded and appear at different chemical shifts, likely as triplets due to coupling with the adjacent methylene group. The central methylene group would also appear as a multiplet.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Tert-butyl (C(CH₃)₃)~1.4Singlet9H
Butanoate (-CH₂-CH₂-CH₂-COO)~1.8-2.5Multiplets6H
Benzyl (Ph-CH₂)~3.7Singlet2H
Aromatic (C₆H₅)~7.2-7.4Multiplet5H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal.

Expected signals in the ¹³C NMR spectrum would include:

Ester Carbonyl Carbon: A signal in the downfield region, characteristic of a carbonyl carbon in an ester.

Tert-butyl Carbons: Two distinct signals for the quaternary carbon and the three equivalent methyl carbons.

Aromatic Carbons: Multiple signals in the aromatic region corresponding to the carbons of the phenyl ring.

Benzylic Carbon: A signal for the CH₂ carbon attached to the phenyl group and the nitrogen.

Butanoate Carbons: Signals for the four distinct carbon atoms of the butanoate chain.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (ppm)
Ester Carbonyl (C=O)~173
Quaternary Tert-butyl (C(CH₃)₃)~80
Methyl Tert-butyl (C(CH₃)₃)~28
Aromatic (C₆H₅)~127-139
Benzylic (Ph-CH₂)~54
Butanoate Chain (-CH₂-CH₂-CH₂-COO)~25-50

Advanced NMR Techniques for Stereochemical Assignment

While this compound is an achiral molecule, advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule. For chiral analogs or derivatives, techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) could be employed to determine stereochemistry.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

The IR spectrum of this compound is expected to show characteristic absorption bands for:

N-H Stretch: A moderate absorption band for the secondary amine.

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group.

C-O Stretch: An absorption band associated with the ester linkage.

C-H Stretches: Absorptions for the aromatic and aliphatic C-H bonds.

C=C Stretches: Bands corresponding to the aromatic ring.

Interactive Data Table: Characteristic IR Absorption Frequencies

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Secondary Amine (N-H)Stretch3300-3500Moderate
Ester Carbonyl (C=O)Stretch1730-1750Strong
Ester (C-O)Stretch1150-1250Strong
Aromatic C-HStretch3000-3100Moderate
Aliphatic C-HStretch2850-2960Moderate-Strong
Aromatic C=CStretch1450-1600Moderate

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization.

For this compound (C₁₅H₂₃NO₂), the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (249.35 g/mol ). Common fragmentation patterns would likely involve the loss of the tert-butyl group, cleavage of the ester, and fragmentation of the benzyl group.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecule and its fragments. This technique is crucial for confirming the molecular formula of this compound and distinguishing it from isomers. An HRMS analysis would confirm the elemental composition as C₁₅H₂₃NO₂.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a compound's molecular structure, including bond lengths, bond angles, and stereochemistry. While the specific crystal structure of this compound is not publicly available in the searched literature, the analysis of closely related compounds demonstrates the power of this technique.

For instance, the crystal structure of a similar compound, tert-butyl (R)-(1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamate, has been determined, offering insights into the likely solid-state conformation of related structures. In a typical X-ray diffraction experiment, a single crystal of the compound is irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

The crystallographic data for this related compound revealed a monoclinic crystal system with the space group P21. Such detailed structural information is invaluable for understanding intermolecular interactions, such as hydrogen bonding, which can influence the compound's physical properties.

Table 1: Representative Crystal Data and Structure Refinement Parameters for a Related Amino Acid Derivative

Parameter Value
Empirical Formula C₁₆H₂₄N₂O₄
Formula Weight 308.37
Temperature 293(2) K
Wavelength 1.54178 Å
Crystal System Monoclinic
Space Group P2₁
Unit Cell Dimensions a = 10.7872(2) Å, b = 5.02626(11) Å, c = 15.5479(3) Å
Volume 840.70(3) ų
Z 2

This data is for the related compound tert-butyl (R)-(1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamate and serves as an illustrative example.

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are indispensable tools for the separation, identification, and quantification of chemical compounds in a mixture. They are central to assessing the purity of this compound and, if applicable, determining its enantiomeric composition.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile organic compounds. It separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For purity analysis of this compound, a reversed-phase HPLC method is typically employed.

In this setup, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol. The compound is dissolved in a suitable solvent, injected into the HPLC system, and a detector (commonly a UV detector set to a wavelength where the aromatic benzyl group absorbs) measures the concentration of the compound as it elutes from the column. The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Table 2: Illustrative HPLC Method for Purity Assessment

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm

This method allows for the separation of the target compound from starting materials, by-products, and other impurities, providing a quantitative measure of its purity.

When a chiral center is present in a molecule, it can exist as a pair of non-superimposable mirror images called enantiomers. Since this compound is not chiral, this specific analysis is not applicable. However, for chiral derivatives, chiral HPLC is the gold standard for separating and quantifying enantiomers to determine the enantiomeric excess (ee). mdpi.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the separation of a broad range of chiral compounds, including amino acid derivatives. researchgate.net The choice of mobile phase, typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol), is crucial for achieving optimal separation. chromatographyonline.com The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.

Table 3: Typical Chiral HPLC Parameters for Amino Acid Derivatives

Parameter Condition
Column Polysaccharide-based CSP (e.g., CHIRALPAK® series)
Mobile Phase Hexane:Isopropanol (e.g., 90:10 v/v) with 0.1% Trifluoroacetic Acid (for acidic compounds) or Diethylamine (for basic compounds)
Flow Rate 0.5 - 1.0 mL/min
Detection UV at 220 nm or 254 nm

The successful separation of enantiomers on a chiral column provides critical information for asymmetric synthesis and the characterization of chiral molecules. google.comcsfarmacie.cz

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of a chemical reaction. nih.gov In the synthesis of this compound, which could be formed via reductive amination of tert-butyl 4-oxobutanoate with benzylamine (B48309), TLC would be used to track the consumption of the starting materials and the formation of the product.

A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica gel). The plate is then placed in a developing chamber containing a suitable solvent system (eluent). The eluent moves up the plate by capillary action, and the components of the mixture separate based on their polarity. For compounds like this compound, a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate is commonly used. rsc.org The spots can be visualized under UV light (due to the benzyl group) or by staining with a chemical reagent such as potassium permanganate or ninhydrin. By comparing the spots of the reaction mixture to those of the starting materials, a chemist can determine when the reaction is complete.

Table 4: Representative TLC Conditions for Reaction Monitoring

Parameter Description
Stationary Phase Silica gel 60 F₂₅₄ pre-coated plates
Mobile Phase (Eluent) Hexane:Ethyl Acetate (e.g., 3:1 v/v)
Visualization UV light (254 nm), Potassium Permanganate stain, or Ninhydrin stain

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. biointerfaceresearch.com For a molecule like tert-butyl 4-(benzylamino)butanoate, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry.

This process involves finding the minimum energy state on the potential energy surface. dergipark.org.tr Functionals like B3LYP, often paired with basis sets such as 6-311++G(d,p), are commonly used to compute optimized geometric parameters including bond lengths, bond angles, and dihedral angles. biointerfaceresearch.comdergipark.org.tr The absence of imaginary frequencies in the subsequent vibrational analysis would confirm that the calculated structure represents a true energy minimum. dergipark.org.tr

From these calculations, various electronic properties can be derived. These include the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity. biointerfaceresearch.comresearchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of this compound, arising from its rotatable single bonds in the butyl chain and the benzyl (B1604629) group, means it can exist in multiple spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

Molecular Dynamics (MD) simulations could be used to explore the conformational space of the molecule over time. By simulating the atomic motions based on a force field, MD provides insights into the dynamic behavior and stability of different conformations. For instance, MD simulations on other flexible molecules have been used to track the root mean square deviation (RMSD) to evaluate the stability of systems over simulation time, often on the nanosecond scale.

Quantum Chemical Analysis of Reactivity and Reaction Mechanisms

Quantum chemical methods provide a framework for analyzing the reactivity and potential reaction pathways of a molecule.

The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). HOMO represents the ability to donate an electron, while LUMO represents the ability to accept an electron.

An analysis of this compound would involve calculating the energies of these orbitals. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests the molecule is more reactive. worktribe.com The spatial distribution of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack. For instance, the nitrogen atom's lone pair would be expected to contribute significantly to the HOMO, making it a potential nucleophilic center.

The Quantum Theory of Atoms in Molecules (QTAIM) is a method used to analyze the topology of the electron density. This analysis can reveal the nature of chemical bonds within the molecule. By locating bond critical points (BCPs) and analyzing the properties of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at these points, one can characterize interactions as either shared (covalent) or closed-shell (ionic, van der Waals). This would allow for a detailed description of the bonding within the benzyl, amino, and tert-butyl ester groups of the molecule.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods, particularly DFT, are widely used to predict spectroscopic data, which can then be compared with experimental results for structure verification. nih.gov For this compound, one could calculate the expected ¹H and ¹³C NMR chemical shifts.

The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for such predictions. Theoretical shifts are calculated for the optimized geometry of the molecule and are often scaled or referenced against a standard (like Tetramethylsilane, TMS) to improve agreement with experimental data. dergipark.org.tr Such calculations can help in assigning the signals in an experimental spectrum to specific atoms in the molecule. For example, the nine equivalent protons of the tert-butyl group would be predicted to have a characteristic singlet signal in the ¹H NMR spectrum. sigmaaldrich.com

Structure-Activity Relationship (SAR) Studies from a Theoretical Perspective

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. While no specific biological activity for this compound is prominently reported, theoretical SAR studies could be performed if a target were identified.

These studies often involve creating a library of virtual derivatives of the lead compound and calculating various molecular descriptors for each. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). By correlating these descriptors with activity (a technique known as Quantitative Structure-Activity Relationship or QSAR), a predictive model can be built. For instance, studies on derivatives of similar scaffolds, like 3-(tert-butyl)-4-hydroxyphenyl benzoate, have been used to explore how modifications to different parts of the molecule affect its function as a receptor antagonist. Such an approach could theoretically be applied to this compound to guide the design of more potent or specific analogs.

Future Research Horizons for this compound: A Roadmap for Synthetic Innovation

Iselin, NJ - The synthetic utility and potential applications of this compound, a versatile chemical intermediate, are poised for significant advancement through a series of focused future research directions. Investigators are charting a course to explore novel and more efficient synthetic pathways, develop highly selective stereochemical protocols, and expand its role as a critical building block in the synthesis of complex molecules. Concurrently, the integration of advanced analytical techniques and automated synthesis platforms is set to revolutionize the production and characterization of this valuable compound.

Q & A

Q. What are the optimal synthetic routes for tert-butyl 4-(benzylamino)butanoate in academic laboratories?

Answer: A multi-step synthesis is typically employed:

  • Step 1: Protect the amine group using tert-butoxycarbonyl (Boc) chemistry to avoid side reactions. This involves reacting the primary amine with di-tert-butyl dicarbonate under basic conditions (e.g., Na₂CO₃) in a solvent like chloroform/acetonitrile .
  • Step 2: Introduce the benzylamino group via nucleophilic substitution or reductive amination. For example, coupling a benzyl halide with a Boc-protected aminobutanoate intermediate using DIEA (N,N-diisopropylethylamine) as a base in 1,4-dioxane at 60°C .
  • Step 3: Purify intermediates using column chromatography (e.g., hexanes/EtOAc gradients) to remove unreacted reagents or byproducts .

Q. How can researchers ensure purity and structural fidelity during synthesis?

Answer:

  • Analytical Validation: Use HPLC or GC-MS to confirm purity (>95%) and LC-MS/HRMS to verify molecular weight .
  • NMR Profiling: ¹H/¹³C NMR should confirm key structural features (e.g., tert-butyl singlet at ~1.4 ppm, benzyl aromatic protons at ~7.3 ppm) .
  • Chromatography: Optimize solvent systems (e.g., 9:1 hexanes/EtOAc) to resolve impurities, as demonstrated in analogous carbamate syntheses .

Advanced Research Questions

Q. How does this compound behave under acidic/basic conditions, and how can stability be monitored?

Answer:

  • Stability Risks: The tert-butyl ester group is prone to hydrolysis under strong acids (e.g., TFA) or bases, leading to degradation into butanoic acid derivatives. The benzylamine moiety may also undergo oxidation .
  • Methodology:
    • Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via TLC or UPLC.
    • Use kinetic modeling to predict shelf-life under storage conditions (e.g., room temperature in inert atmospheres) .

Q. What computational tools are suitable for studying interactions between this compound and biological targets?

Answer:

  • Molecular Docking: Software like MOE or AutoDock Vina can model binding to enzymes (e.g., SARS-CoV-2 Mpro) by aligning the compound’s pharmacophores (ester, benzylamine) with active-site residues .
  • Binding Free Energy Calculations: Use MM/GBSA or MM/PBSA to quantify ΔGbinding. Compare results with reference inhibitors (e.g., α-ketoamide 13b, ΔGbinding = −76.67 kJ/mol) to assess potency .

Q. How to resolve contradictions in reported synthetic yields or reactivity data?

Answer:

  • Comparative Analysis: Replicate divergent protocols (e.g., varying catalysts, solvents) and quantify yields/purity. For example, Pd/C-catalyzed hydrogenation (used in analogous carbamate syntheses) may improve selectivity over competing pathways .
  • Mechanistic Studies: Employ DFT calculations to identify rate-limiting steps or side reactions (e.g., Boc deprotection under unintended conditions) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.